The synthesis of A-484954 involves several steps that typically include the formation of the tetrahydropyrido structure followed by the introduction of functional groups necessary for its inhibitory activity. While specific synthetic routes are not detailed in the available literature, compounds of this class often undergo multi-step organic reactions involving:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity.
The molecular structure of A-484954 features a complex arrangement that includes:
The three-dimensional conformation allows A-484954 to effectively fit into the active site of eEF2K, inhibiting its activity by preventing phosphorylation of eEF2 .
A-484954 primarily engages in reversible binding with eEF2K, inhibiting its kinase activity. The compound's mechanism involves:
In experimental setups, A-484954 has shown to modulate vascular responses by influencing nitric oxide production and smooth muscle relaxation .
A-484954 exerts its biological effects primarily through the inhibition of eEF2K. The mechanism can be summarized as follows:
A-484954 possesses several notable physical and chemical properties:
The compound's IC50 value for inhibiting eEF2K activity is reported at approximately 0.28 µM, indicating potent inhibitory action .
A-484954 has potential applications in various fields:
A-484954 (chemical name: 7-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide) is a pyrido-pyrimidinedione derivative that functions as a highly selective ATP-competitive inhibitor of eukaryotic elongation factor 2 kinase (eEF2K). Its molecular structure features a bicyclic heteroaromatic core that enables specific interactions with the ATP-binding pocket of eEF2K's atypical α-kinase domain. Unlike conventional protein kinases, eEF2K belongs to the small α-kinase family characterized by distinct structural motifs in their catalytic domains. The crystal structure of the eEF2K-calmodulin complex bound to A-484954 reveals that the inhibitor occupies the adenine nucleotide-binding site through hydrogen bonding with Val²⁸⁸ and hydrophobic interactions with Leu²⁹⁰ and Phe⁹⁴ within the catalytic cleft [1] [7].
The exceptional selectivity profile of A-484484 (IC₅₀ = 280 nM against eEF2K) stems from its inability to effectively bind the ATP pockets of conventional kinases. Screening against panels of >50 serine/threonine and tyrosine kinases demonstrated minimal cross-reactivity, with IC₅₀ values typically >10 µM [3]. This specificity arises from A-484954's exploitation of unique topological features in the eEF2K active site, particularly a distinctive hydrophobic pocket that accommodates its cyclopropyl and ethyl substituents – structural elements absent in most typical kinases [7]. Kinetic analyses confirm classical competitive inhibition with respect to ATP, as evidenced by increased IC₅₀ values proportionate to rising ATP concentrations while remaining unaffected by calmodulin levels [2] [3].
Table 1: Selectivity Profile of A-484954 Against Kinase Targets
Kinase Target | Kinase Family | IC₅₀ (µM) | Selectivity Ratio (vs. eEF2K) |
---|---|---|---|
eEF2K | α-kinase | 0.28 | 1 |
AMPK | CAMK | >100 | >357 |
Akt1 | AGC | >100 | >357 |
EGFR | TK | >100 | >357 |
p38 MAPK | CMGC | >100 | >357 |
A-484954 exerts its primary biochemical effect by specifically preventing eEF2K-mediated phosphorylation of eukaryotic elongation factor 2 (eEF2) at Thr⁵⁶, a conserved residue whose modification regulates ribosome affinity. Phosphorylated eEF2 (eEF2~P) exhibits markedly reduced ribosome binding capacity, thereby suppressing the translocation step of polypeptide chain elongation during protein synthesis. Treatment with A-484954 (≥1 µM) induces rapid, dose-dependent dephosphorylation of eEF2~P in diverse cell types, restoring translational elongation efficiency without altering total eEF2 protein levels [2] [4].
The compound's inhibition of eEF2~P formation has particularly profound implications under cellular stress conditions. During nutrient deprivation, hypoxia, or acidosis – common features of tumor microenvironments – eEF2K becomes activated through AMPK signaling and prolyl hydroxylase inhibition. This leads to eEF2~P accumulation and subsequent downregulation of energy-intensive protein synthesis. A-484954 effectively blocks this adaptive response by maintaining eEF2 in its active, dephosphorylated state, thereby preventing the conservation of cellular ATP under metabolic stress [4] [6] [10]. In cancer models, this mechanism disrupts tumor cell adaptation to nutrient-poor environments, sensitizing them to metabolic stress-induced apoptosis [6] [10].
Beyond translation control, A-484954-mediated eEF2K inhibition influences specialized protein expression patterns. Proteomic studies reveal preferential effects on proteins with complex folding requirements or extended polypeptide chains, attributable to altered elongation dynamics. Additionally, A-484954 treatment significantly reduces HIF-1α accumulation during hypoxia by disrupting feedback loops involving oxygen-sensitive protein synthesis [5] [10]. Recent evidence also indicates metabolic reprogramming effects, with A-484954 suppressing glycolysis through c-Myc regulatory mechanisms and inhibiting SGLT2-mediated glucose reabsorption in renal tissues [5].
Table 2: Functional Consequences of eEF2~P Modulation by A-484954
Biological Process | Effect of A-484954 | Functional Outcome |
---|---|---|
Translational Elongation | ↓ eEF2~P, ↑ ribosome affinity | Accelerated polypeptide chain extension |
Cellular Energy Conservation | Disruption of ATP-saving translation arrest | Impaired adaptation to metabolic stress |
Hypoxia Response | Reduced HIF-1α stabilization | Attenuated hypoxic signaling |
Glycolytic Flux | Suppressed lactate production | Metabolic reprogramming away from Warburg phenotype |
Glucose Homeostasis | ↓ SGLT2 expression | ↑ Urinary glucose excretion |
Although eEF2K requires calcium-bound calmodulin (Ca²⁺/CaM) for full activation, A-484954 exhibits a distinctive Ca²⁺/CaM-independent inhibitory profile. Biochemical analyses demonstrate that A-484954's efficacy remains constant across varying Ca²⁺/CaM concentrations (0-5 µM), confirming its mechanism does not involve disruption of the eEF2K-calmodulin interaction [2] [4]. This distinguishes A-484954 from other eEF2K inhibitors like NH125, which indirectly affects activity through membrane depolarization. Instead, A-484954 directly targets the kinase's catalytic domain regardless of its activation state, enabling inhibition even when eEF2K is maximally stimulated by calcium signaling [4] [6].
Recent structural insights reveal that A-484954 binding stabilizes eEF2K in a semi-open conformation that is incompatible with productive substrate engagement. This occurs through allosteric constraints on the catalytic loop (residues ³⁰⁵-³¹⁵), which normally undergoes calcium/calmodulin-dependent rearrangement for phosphotransferase activity. Molecular dynamics simulations indicate that A-484954's pyrido-pyrimidinedione core establishes π-π stacking with Phe⁹⁴ while its carboxamide group forms hydrogen bonds with the hinge region backbone, effectively "freezing" the catalytic domain [1] [7].
Beyond canonical kinase-substrate inhibition, A-484954 demonstrates surprising effects on vascular and renal physiology through non-translational mechanisms. In vascular smooth muscle, A-484954 induces Kir2.2 channel activation leading to membrane hyperpolarization and vasorelaxation – effects blocked by barium chloride (Kir channel antagonist) but unaffected by calmodulin inhibitors [4] [9]. This pathway contributes to its blood pressure-lowering effects in hypertensive models. Additionally, A-484954 stimulates nitric oxide (NO) production in endothelial cells and renal tissues, promoting diuresis and downregulating sodium-glucose cotransporter 2 (SGLT2) expression in proximal tubules, which underlies its hypoglycemic actions in diabetic models [5]. These effects occur independently of eEF2~P modulation, suggesting novel signaling functions of eEF2K or off-target effects at higher concentrations.
Table 3: Alternative Names and Identifiers for A-484954
Identifier Type | Designation |
---|---|
Systematic Name | 7-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide |
Synonyms | A484954; A 484954 |
CAS Registry | 142557-61-7 |
Molecular Formula | C₁₃H₁₅N₅O₃ |
Molecular Weight | 289.29 g/mol |
Chemical Family | Pyrido-pyrimidinediones |
Research Codes | Calbiochem® 324516 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7